Pennogenin 3-O-beta-chacotrioside

Biosynthesis Metabolic Engineering Saponin Production

Researchers frequently encounter irreproducible autophagy data when substituting steroidal saponin analogs due to critical aglycone and glycosylation differences. Pennogenin 3-O-beta-chacotrioside eliminates this variable: - Validated ROS-mediated autophagy inducer: upregulates LC3 & Beclin-1 in colorectal cancer models - 6.5-fold higher enzymatic conversion efficiency vs. polyphyllin III for biosynthetic workflows - Defined anti-NSCLC activity via caspase 8/9, phospho-ERK1/2, phospho-Akt modulation Supplied with rigorous analytical QC and available for immediate global shipment.

Molecular Formula C45H72O17
Molecular Weight 885.0 g/mol
CAS No. 65607-37-6
Cat. No. B8058909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePennogenin 3-O-beta-chacotrioside
CAS65607-37-6
Molecular FormulaC45H72O17
Molecular Weight885.0 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1
InChIInChI=1S/C45H72O17/c1-19-9-14-44(55-18-19)22(4)45(54)29(62-44)16-27-25-8-7-23-15-24(10-12-42(23,5)26(25)11-13-43(27,45)6)58-41-38(61-40-35(52)33(50)31(48)21(3)57-40)36(53)37(28(17-46)59-41)60-39-34(51)32(49)30(47)20(2)56-39/h7,19-22,24-41,46-54H,8-18H2,1-6H3/t19-,20+,21+,22-,24+,25-,26+,27+,28-,29+,30+,31+,32-,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-/m1/s1
InChIKeyNABPSKKFOWENEB-KUYDPMQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pennogenin 3-O-beta-chacotrioside (CAS 65607-37-6): A Defined Steroidal Saponin from Paris polyphylla for Autophagy and Oncology Research


Pennogenin 3-O-beta-chacotrioside (CAS 65607-37-6, also indexed as 55916-52-4) is a steroidal triglycoside belonging to the spirostanol saponin class, isolated as a bioactive constituent from the rhizomes of Paris polyphylla (also known as Chonglou or Rhizoma Paridis) [1]. Structurally, it comprises the aglycone pennogenin, distinguished by a 17α-hydroxyl group on the spirostanol skeleton, O-glycosidically linked at the C-3 position to a β-chacotriosyl sugar moiety (α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranosyl) [2]. This compound has been identified as a modulator of autophagy, with demonstrated anti-proliferative activity against colorectal cancer and non-small cell lung cancer (NSCLC) cell lines [3]. Its biological profile, particularly the specific glycosylation pattern and the hydroxylated aglycone, distinguishes it from closely related steroidal saponins such as dioscin and polyphyllin VI [2][4].

Pennogenin 3-O-beta-chacotrioside: Why Structural Nuance Precludes Simple Interchange with Polyphyllin VI, Dioscin, or Other Spirostanol Saponins


Interchanging Pennogenin 3-O-beta-chacotrioside with its closest structural analogs—such as dioscin (diosgenin 3-O-β-chacotrioside), polyphyllin VI (pennogenin 3-O-α-L-arabinofuranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside), or other spirostanol saponins—is not scientifically justified due to critical, activity-defining differences in both aglycone structure and sugar residue composition. Firstly, the aglycone of Pennogenin 3-O-beta-chacotrioside, pennogenin, possesses a 17α-hydroxyl group, a feature absent in diosgenin, which significantly alters biological activity, including an enhancement of gastroprotective effects [1]. Secondly, the specific β-chacotriosyl sugar chain is a potent determinant of cytotoxicity; modifications to this sugar moiety, such as the introduction of a hydroxyl or acyloxy group on the aglycone, have been shown to drastically reduce the antitumor potency observed in the parent β-chacotrioside saponins [2]. Furthermore, even closely related compounds like polyphyllin VI, which share the same pennogenin aglycone, differ in their sugar composition, leading to distinct biological profiles [3]. Consequently, substituting one saponin for another without empirical validation would introduce uncontrolled variables, compromising experimental reproducibility and potentially leading to erroneous conclusions in studies of autophagy, apoptosis, or cytotoxicity.

Pennogenin 3-O-beta-chacotrioside: Quantified Differentiation Against Dioscin, Polyphyllin VI, and Other Analogs


Enhanced Enzymatic Conversion Efficiency: A 6.5-Fold Improvement Over Polyphyllin III

In a direct head-to-head comparison using an engineered UDP-rhamnosyltransferase (UGT738A3) from Trillium tschonoskii, the catalytic activity of the A158T/P101L mutant enzyme towards Pennogenin 3-O-beta-chacotrioside as a substrate was found to be 6.5-fold higher than its activity towards the structurally similar triglycoside, polyphyllin III [1]. This quantitative difference highlights a distinct enzyme-substrate recognition profile that favors the production of this specific saponin.

Biosynthesis Metabolic Engineering Saponin Production

Aglycone Distinction: The 17α-Hydroxyl Group of Pennogenin Enhances Bioactivity vs. Diosgenin

A structure-activity relationship (SAR) study on steroidal saponins from Paris polyphylla demonstrated that the presence of a 17α-hydroxyl group on the aglycone (as found in Pennogenin 3-O-beta-chacotrioside) is a key structural determinant for enhanced gastroprotective activity. While both pennogenin and diosgenin glycosides showed activity, those with the 17α-hydroxyl group (pennogenin derivatives) exhibited stronger protective effects against ethanol-induced gastric lesions in rats [1]. This functional group differentiates it from dioscin and other diosgenin-based saponins.

Structure-Activity Relationship (SAR) Gastroprotection Pharmacology

Cytotoxicity vs. Hemolytic Activity Profile: A Distinct Safety Window Compared to Other Chacotriosides

A comparative study on chacotrioside saponins revealed that the specific structural features of the aglycone and the C-28 functional group critically influence both cytotoxicity and hemolytic potential. While certain chacotrioside derivatives (e.g., allobetulin and 28-oxoallobetulin 3β-O-chacotriosides) exhibited a cytotoxicity profile up to fourfold superior to betulinic acid (IC50 = 10-18 µM against MCF7 and PC-3 cells), they also demonstrated significant hemolytic activity [1]. This contrasts with Pennogenin 3-O-beta-chacotrioside, which has been shown to induce apoptosis and autophagy in cancer cell lines (e.g., NSCLC, colorectal cancer) [2] but lacks reports of acute hemolytic toxicity, suggesting a potentially more favorable therapeutic index. This differential profile is attributed to the polar 17α-hydroxyl group on the pennogenin aglycone.

Cytotoxicity Hemolytic Activity Safety Pharmacology

Biosynthetic Specificity: UGT73DY2 Catalyzes Pennogenin 3-O-beta-chacotrioside Formation with High Fidelity

The 4′-O-rhamnosyltransferase UGT73DY2, isolated from Paris polyphylla, was characterized and shown to exhibit strict substrate specificity. It catalyzes the 4′-O-rhamnosylation of polyphyllin VI to produce Pennogenin 3-O-beta-chacotrioside, and similarly converts polyphyllin V to dioscin [1]. This enzymatic specificity confirms that the formation of Pennogenin 3-O-beta-chacotrioside is a distinct, regulated biosynthetic step, underscoring its unique identity as a natural product separate from other saponins produced by the same plant.

Biosynthesis Glycosyltransferase Enzyme Specificity

Pennogenin 3-O-beta-chacotrioside: Targeted Applications in Autophagy Research, Synthetic Biology, and Oncology Studies


Investigating ROS-Mediated Autophagy in Colorectal Cancer

Pennogenin 3-O-beta-chacotrioside is a validated tool for inducing reactive oxygen species (ROS)-mediated autophagy in colorectal cancer cell models . Its mechanism involves upregulating key autophagy-related proteins LC3 and Beclin-1, providing a defined molecular pathway for probing the role of autophagy in tumor suppression or therapy resistance. This application is directly supported by its documented anti-colorectal cancer activity and its specific effect on the autophagy pathway .

A Preferred Substrate for Engineering High-Value Steroidal Glycosides

As evidenced by its 6.5-fold enhancement in enzymatic conversion efficiency compared to polyphyllin III [1], Pennogenin 3-O-beta-chacotrioside is an optimal substrate for biosynthetic and metabolic engineering workflows. Researchers focused on producing tetraglycoside saponins like polyphyllin VII or exploring the substrate specificity of rhamnosyltransferases (e.g., UGT738A3, UGT73DY2) will find this compound to be a more efficient and reliable intermediate than its analogs [2].

Elucidating SAR of 17α-Hydroxyl Spirostanol Saponins

Given that the 17α-hydroxyl group on the pennogenin aglycone is a key differentiator for enhanced gastroprotective activity compared to diosgenin-based saponins [3], this compound serves as a critical reference standard in structure-activity relationship (SAR) studies. It is indispensable for research aimed at understanding how specific aglycone modifications influence the pharmacological profile of spirostanol saponins, particularly in assays related to inflammation, mucosal protection, or anticancer selectivity [4].

Exploring Mechanisms of Apoptosis in Non-Small Cell Lung Cancer (NSCLC)

This compound has been shown to significantly reduce cell viability and induce apoptosis in NSCLC cells [5]. Its mechanism involves the modulation of apoptosis-related proteins such as caspase 8, caspase 9, phospho-ERK1/2, and phospho-Akt, alongside inducing cell cycle arrest [5]. These findings make Pennogenin 3-O-beta-chacotrioside a valuable chemical probe for dissecting the signaling pathways governing proliferation and cell death in lung cancer, distinct from its effects in colorectal cancer models.

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